5-Keto-D-gluconic acid potassium salt

CAS No.: 91446-96-7

Cat. No.: VC3866033

Molecular Formula: C6H9KO7

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91446-96-7 |

|---|---|

| Molecular Formula | C6H9KO7 |

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | potassium;(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate |

| Standard InChI | InChI=1S/C6H10O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,7,9-11H,1H2,(H,12,13);/q;+1/p-1/t3-,4+,5-;/m1./s1 |

| Standard InChI Key | GSFHMOMWXNDPMM-YMDUGQBDSA-M |

| Isomeric SMILES | C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[K+] |

| SMILES | C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.[K+] |

| Canonical SMILES | C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.[K+] |

Introduction

Chemical Structure and Properties

Molecular Characteristics

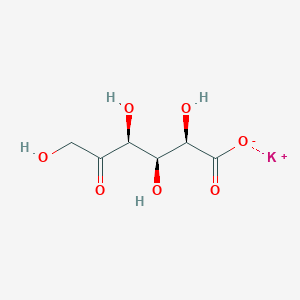

5-Keto-D-gluconic acid potassium salt is a crystalline powder with the systematic IUPAC name potassium (2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate. Its structure features a six-carbon backbone with hydroxyl, ketone, and carboxylate functional groups, stabilized by the potassium cation . The compound’s stereochemistry is critical to its reactivity, particularly in enzymatic transformations. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.23 g/mol |

| InChI Key | BJBNFUCYWPVFKM-YMDUGQBDSA-N |

| SMILES | C(C(=O)C(C(C(C(=O)O)O)O)O)O.[K] |

| CAS Number | 5447-60-9 |

Physical and Chemical Properties

The compound exhibits high solubility in water (50 mg/mL) , making it suitable for aqueous-phase reactions. It is typically stored at -20°C to prevent decomposition and is incompatible with oxidizing agents . Its physical form is a white to off-white crystalline powder, with a purity of ≥98% in commercial preparations . Spectroscopic data, including IR spectra, confirm its structural integrity and functional group arrangement .

Synthesis and Production

Industrial Synthesis

5-Keto-D-gluconic acid potassium salt is synthesized via the oxidation of D-gluconic acid or its derivatives. A notable method involves the alkaline oxidation of sodium galacturonate, yielding potassium D-arabo-trihydroxyglutarate as a byproduct . This process employs calcium chloride for salt precipitation, followed by recrystallization to achieve high purity .

Laboratory-Scale Preparation

In laboratory settings, calcium 5-keto-gluconate is treated with sodium carbonate to produce the potassium salt. The reaction mixture is filtered, and the product is purified through recrystallization from aqueous ethanol, achieving yields of 0.45 moles per mole of starting material . Recent advancements emphasize enzymatic oxidation using Gluconobacter oxydans, which selectively oxidizes D-gluconic acid to the 5-keto derivative .

Applications in Pharmaceutical and Industrial Chemistry

Pharmaceutical Intermediates

The compound’s primary application lies in its role as a precursor for L-(+)-tartaric acid, a chiral building block in drug synthesis . The conversion involves catalytic hydrogenation or microbial reduction, leveraging the ketone group’s reactivity. This pathway is critical for producing anticoagulants and antiretroviral agents .

Recent Research and Advancements

Oxidation Studies

Recent investigations into the alkaline oxidation of 5-keto-D-gluconic acid have revealed its conversion to xylo-trihydroxyglutaric acid and oxalate derivatives . These reactions, conducted under controlled pH and temperature, highlight the compound’s utility in generating multifunctional carboxylic acids for polymer synthesis .

Biotechnological Applications

Advances in microbial fermentation techniques have enabled the efficient production of 5-keto-D-gluconic acid potassium salt using engineered Gluconobacter strains . These methods reduce reliance on chemical synthesis and improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume